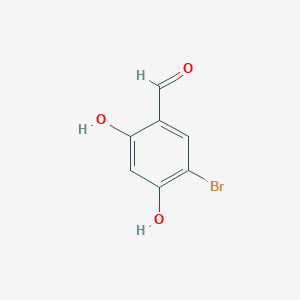

5-Bromo-2,4-dihydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2,4-dihydroxybenzaldehyde, also known as 5-bromovanillin, is a halogenated compound belonging to the class of substituted benzaldehydes. It has a molecular formula of C7H5BrO3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and two hydroxyl groups, along with a formyl group .Chemical Reactions Analysis

5-Bromo-2,4-dimethoxybenzaldehyde, a related compound, has been reported to undergo coupling with benzo[b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium(0) to give 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde .Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm³, a boiling point of 358.5±22.0 °C at 760 mmHg, and a flash point of 170.6±22.3 °C . It has a molar refractivity of 44.5±0.3 cm³, and its polar surface area is 58 Ų .科学的研究の応用

Applications in Sample Processing and Detection

Preconcentration and Detection of Trace Copper(II) Ions : The compound, when synthesized as bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, is used to modify octadecyl silica disks. This modification aids in the preconcentration of trace amounts of copper(II) ions from water samples, showcasing its utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Antioxidant Properties

Antioxidant Activity : Another variant, 3-bromo-4,5-dihydroxybenzaldehyde, demonstrates significant antioxidant activity, evidenced by its effective scavenging of various radicals. This indicates the potential for 5-Bromo-2,4-dihydroxybenzaldehyde to possess similar properties, offering promising implications for its use in medical and food industries as an antioxidant ingredient (Wang Zonghua, 2012).

Role in Synthesis and Chemical Modification

Synthetic Applications : The compound and its derivatives are pivotal in synthesizing a wide array of biologically and materially significant compounds. Advances in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, underscore its vital role in synthetic chemistry (Ghosh & Ray, 2017).

特性

IUPAC Name |

5-bromo-2,4-dihydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIXIVBXVLTMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)

![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)